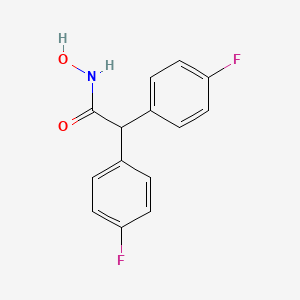
2,2-bis(4-fluorophenyl)-N-hydroxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-bis(4-fluorophenyl)-N-hydroxyacetamide is an organic compound characterized by the presence of two fluorophenyl groups and a hydroxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-fluorophenyl)-N-hydroxyacetamide typically involves the reaction of 4-fluoroaniline with acetic anhydride to form N-(4-fluorophenyl)acetamide. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2,2-bis(4-fluorophenyl)acetamide. Finally, the hydroxy group is introduced through a hydroxylation reaction using hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-bis(4-fluorophenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxylamines.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2,2-bis(4-fluorophenyl)-N-hydroxyacetamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,2-bis(4-fluorophenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-bis(4-chlorophenyl)-N-hydroxyacetamide
- 2,2-bis(4-bromophenyl)-N-hydroxyacetamide
- 2,2-bis(4-methylphenyl)-N-hydroxyacetamide
Uniqueness
2,2-bis(4-fluorophenyl)-N-hydroxyacetamide is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C14H11F2NO2 |
|---|---|
Molekulargewicht |
263.24 g/mol |
IUPAC-Name |
2,2-bis(4-fluorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C14H11F2NO2/c15-11-5-1-9(2-6-11)13(14(18)17-19)10-3-7-12(16)8-4-10/h1-8,13,19H,(H,17,18) |
InChI-Schlüssel |
HHJNWMNXSDYVHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)C(=O)NO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



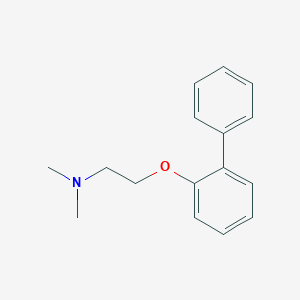
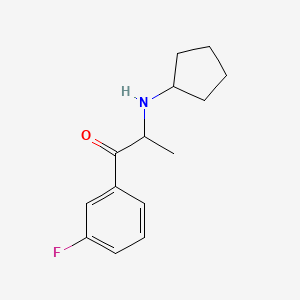
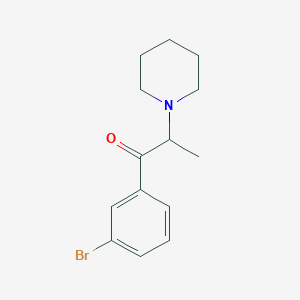

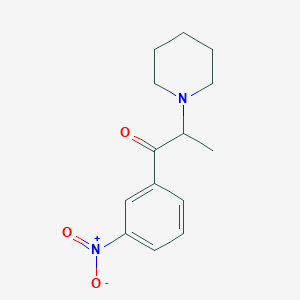
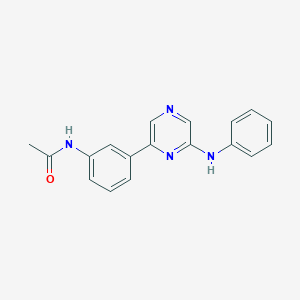
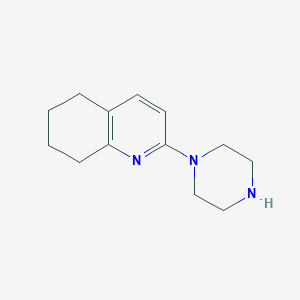
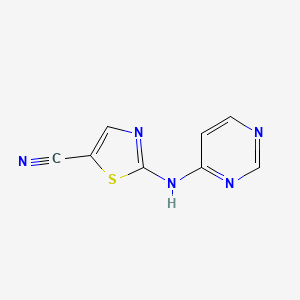
![3H-Imidazo[4,5-c]pyridine, 2-(2-pyridinyl)-](/img/structure/B10841240.png)


![3-Butyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10841272.png)

![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)